2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SQ-10996 are not extensively documented in the available literature. general methods for synthesizing similar compounds involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
SQ-10996 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions using halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
. It has shown promise in preclinical studies for its ability to modulate neurotransmitter systems and reduce seizure activity. Additionally, it may have applications in other areas of medicine and industry, although further research is needed to fully understand its potential .
Mechanism of Action
The mechanism of action of SQ-10996 involves its interaction with specific molecular targets and pathways in the brain. It is believed to modulate neurotransmitter systems, including serotonin and gamma-aminobutyric acid (GABA), which play a role in mood regulation and seizure activity . By influencing these pathways, SQ-10996 may exert its therapeutic effects.
Comparison with Similar Compounds
SQ-10996 can be compared with other similar compounds, such as carbamazepine and oxcarbazepine, which are also used as anticonvulsants and mood stabilizers . While these compounds share some similarities in their mechanisms of action, SQ-10996 may offer unique advantages in terms of its specific molecular interactions and therapeutic potential .
Properties
CAS No. |
16802-77-0 |
---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-13-12(7-10)17(14(16)18)11-4-2-1-3-9(11)8-19-13/h1-7H,8H2,(H2,16,18) |
InChI Key |
QAAMRPKLZCOAAY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
16802-77-0 | |
Synonyms |
7-chloro-5,11-dihydrodibenz(1,4)oxazepine-5-carboxamide SQ 10,996 SQ 10996 SQ-10,996 SQ-10996 |
Origin of Product |
United States |
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